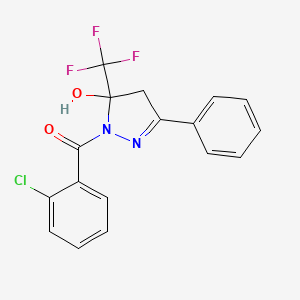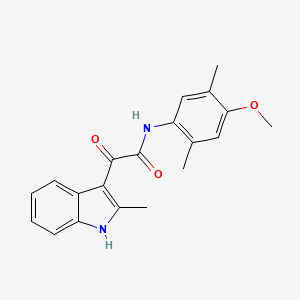![molecular formula C19H20ClN3O3 B5092113 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel drugs.
Scientific Research Applications
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of novel anti-cancer drugs.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and cell growth. By inhibiting this pathway, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide is able to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the growth of cancer cells. In addition, it has been shown to modulate the expression of genes involved in inflammation and cell growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its specificity. It has been shown to selectively inhibit the NF-κB signaling pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes.
However, one limitation of using N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its solubility. It is a poorly soluble compound, which can make it difficult to work with in certain experimental setups. In addition, its stability can be affected by factors such as pH and temperature, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for the study of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential direction is to further explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a novel anti-cancer drug.
In addition, future studies could focus on optimizing the synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide to improve its yields and purity. This could make it more accessible for use in lab experiments and for the development of novel drugs.
Overall, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity and ability to inhibit the NF-κB signaling pathway make it a useful tool for studying various biological processes. With further research and development, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide could potentially be developed into a novel drug for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been optimized to ensure high yields and purity.
properties
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-14(7-5-10-17(13)23(25)26)19(24)21-16-9-6-8-15(20)18(16)22-11-3-2-4-12-22/h5-10H,2-4,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCAGZCOWSZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)
![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)

![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)